Methyl 6-chloro-3-cyanopicolinate
Description
Methyl 6-chloro-3-cyanopicolinate is a pyridine derivative featuring a chloro substituent at position 6, a cyano group at position 3, and a methyl ester at position 2. This compound’s structure combines electron-withdrawing groups (chloro and cyano) with the ester functionality, influencing its reactivity and physicochemical properties.
The molecular formula is inferred as C₈H₅ClN₂O₂, with a molecular weight of approximately 196.5 g/mol.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 6-chloro-3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-5(4-10)2-3-6(9)11-7/h2-3H,1H3 |
InChI Key |
DYBRMAQYEOIJQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-cyanopicolinate typically involves the chlorination of methyl 3-cyanopicolinate. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-3-cyanopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted picolinates.
Reduction: Formation of 6-chloro-3-aminopicolinate.
Oxidation: Formation of 6-chloro-3-cyanopicolinic acid.
Scientific Research Applications
Agricultural Applications
Nitrification Inhibitor
One of the primary applications of methyl 6-chloro-3-cyanopicolinate is as a nitrification inhibitor . This compound helps to slow down the conversion of ammonium to nitrate in soil, which can enhance nitrogen use efficiency in crops. By inhibiting nitrification, it reduces nitrogen loss through leaching and denitrification, ultimately leading to improved soil health and crop yield.
Case Study: Impact on Soil Microbial Communities
Research has shown that this compound affects microbial communities involved in nitrogen cycling. A study conducted on agricultural soils demonstrated that the application of this compound resulted in a significant reduction in nitrite production by Nitrosomonas europaea, a key nitrifying bacterium. This indicates its potential role in managing soil fertility and optimizing fertilizer use.
Pharmaceutical Applications
Synthesis of Bioactive Compounds
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced therapeutic properties.
Example: Development of Anticancer Agents
A notable study highlighted the synthesis of derivatives from this compound that exhibited significant anticancer activity. By modifying the cyanide group and exploring structure-activity relationships, researchers identified compounds with improved potency against cancer cell lines, showcasing the compound's versatility in drug development .
Biochemical Research
Interaction with Zinc Finger Proteins
this compound has been studied for its interactions with zinc finger proteins , which play crucial roles in gene regulation and cellular signaling. The compound binds to these proteins, altering their structural conformation and inhibiting their function. This interaction suggests potential applications in research focused on gene expression modulation and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-cyanopicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and chlorine groups enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 6-chloro-3-cyanopicolinate with key analogs based on substituent positions, functional groups, and properties derived from the evidence:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases electrophilicity at position 3, making it more reactive toward nucleophiles compared to the methyl group in Methyl 6-chloro-3-methylpicolinate . The amino group in Methyl 6-amino-3-chloropicolinate provides nucleophilic character, enabling participation in coupling reactions, whereas the cyano group favors electrophilic aromatic substitution .
- The phenyl group in Methyl 2-cyano-3-phenylacrylate introduces aromatic stabilization, enhancing thermal stability but reducing solubility in aqueous media .
Q & A
Basic Research Questions
Q. How can Methyl 6-chloro-3-cyanopicolinate be synthesized, and what key functional groups influence its reactivity?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or esterification. For example, reacting 6-chloro-3-cyanopicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) forms the methyl ester. Key functional groups include the chloro (electron-withdrawing), cyano (polarizable), and ester (hydrolytically sensitive) moieties. These groups dictate reactivity in cross-coupling reactions or hydrolysis studies. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural integrity, with NMR signals for the ester methyl (~3.9 ppm) and cyano group (absence of proton signal) serving as diagnostic markers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and the ester methyl group. ¹³C NMR confirms the carbonyl (C=O, ~165 ppm) and nitrile (C≡N, ~115 ppm) carbons.
- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₃ or –Cl). Cross-referencing with databases ensures accuracy .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture (ester hydrolysis risk) and store at 0–6°C in airtight containers. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Safety data sheets (SDS) for structurally similar pyridine derivatives (e.g., methyl 3-amino-6-methoxypicolinate) recommend avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths, angles, and torsional conformations. For example, the chloro and cyano substituents on the pyridine ring can induce steric strain, detectable via deviations in planar geometry. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Validation tools (e.g., PLATON) assess data quality, ensuring R-factor < 5%. SHELX programs are robust for small-molecule refinement despite newer alternatives .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the cyano group lowers LUMO energy, enhancing electrophilicity for SNAr reactions. Solvent effects (e.g., polar aprotic vs. protic) are modeled using PCM (Polarizable Continuum Model). MD simulations assess conformational stability under varying pH conditions. Software like Gaussian or ORCA is recommended .
Q. How can researchers address contradictions in spectroscopic data during purity analysis?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
- LC-MS : Detect trace impurities (e.g., hydrolyzed carboxylic acid derivative) via exact mass matching.
- Elemental Analysis : Validate %C, %H, %N to ±0.3% of theoretical values. Discrepancies may arise from residual solvents or byproducts; column chromatography (silica gel, ethyl acetate/hexane) improves purification .
Q. What strategies optimize the regioselective functionalization of this compound?
- Methodological Answer :
- Directed ortho-Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the pyridine ring at the 4-position, enabling coupling with electrophiles.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the chloro-substituted position (Pd(PPh₃)₄ catalyst, K₂CO₃ base). Monitor reaction progress via TLC (Rf shift) and isolate products via flash chromatography.
- Cyano Group Modification : Reduce to amine (H₂/Pd-C) or hydrolyze to carboxylic acid (conc. HCl, reflux) for further derivatization .
Data Contradiction & Validation
Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Simulate shifts using COSMO-RS (Conductor-like Screening Model) to account for solvent polarity.
- Tautomerism : Check for keto-enol or ring-opening equilibria (e.g., ester hydrolysis under acidic conditions).
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening.
- Reference Standards : Compare with published data for analogues (e.g., methyl 6-acetyl-3-methyl-4-phenylpicolinate) to validate assignments .
Q. What experimental controls ensure reproducibility in kinetic studies of ester hydrolysis?
- Methodological Answer :
- pH Buffers : Use phosphate (pH 7.4) or acetate (pH 5.0) buffers to maintain constant conditions.
- Temperature Control : Employ thermostated reaction vessels (±0.1°C).
- Internal Standards : Add a non-reactive compound (e.g., 1,3,5-trimethoxybenzene) to normalize HPLC peak areas.
- Quenching Methods : Rapid cooling or acidification stops reactions at precise timepoints. Rate constants (kobs) derived from pseudo-first-order plots (ln[A] vs. time) minimize error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
